N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride
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Description
N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride (N-tBuArg-TBE-HCl) is an organometallic reagent used in peptide synthesis. It is an important tool in the field of peptide chemistry, as it enables the formation of peptide bonds in a highly efficient manner. N-tBuArg-TBE-HCl is a versatile reagent, as it can be used in a variety of different synthetic strategies, including peptide ligation, peptide elongation, and peptide cyclization. Furthermore, N-tBuArg-TBE-HCl is a stable reagent, allowing for a greater control over the reaction conditions.
Scientific Research Applications
Dipeptide Synthesis
Boc-Arg-SBzl HCl is used in the synthesis of dipeptides . The compound is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Deprotection of the N-Boc Group
Boc-Arg-SBzl HCl is used in the deprotection of the N-Boc group . This process involves the selective removal of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Identification and Characterization of Protease/Esterase/Granzyme Activities
Boc-Arg-SBzl HCl is used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules .
Pharmaceutical Testing
Boc-Arg-SBzl HCl is used in pharmaceutical testing . It is a high-quality reference standard for accurate results .
Amino Acid Ionic Liquids (AAILs) Applications
Boc-Arg-SBzl HCl is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These AAILs have been used in solution-phase amide formation under thermal heating .
Electrophilic Character of Oxalyl Chloride
Boc-Arg-SBzl HCl is used in reactions involving the electrophilic character of oxalyl chloride . This presents opportunities for unique reactivity .
properties
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYMXWJQFBTFH-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride |
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